[1,3'-Biazetidin]-3-ol hydrochloride
Overview
Description
“[1,3’-Biazetidin]-3-ol hydrochloride” is a hydrochloride salt of a compound containing a biazetidin group. Hydrochlorides are acid salts resulting from the reaction of hydrochloric acid with an organic base . They are commonly used in medications to improve water solubility .
Physical And Chemical Properties Analysis
The physical and chemical properties of “[1,3’-Biazetidin]-3-ol hydrochloride” would depend on its specific molecular structure. Hydrochlorides generally have good water solubility .Scientific Research Applications
Synthesis Optimization
An optimized process for synthesizing 1-benzylazetidin-3-ol, a precursor to azetidin-3-ol hydrochloride, highlights the commercial significance of these compounds. The process uses economical starting materials and minimizes by-product formation, making it a cost-effective method for producing azetidin-3-ol hydrochloride and its derivatives (V. Reddy et al., 2011).
Iminosugar Synthesis
Research on azetidine iminosugars derived from D-glucose, including azetidin-3-ol derivatives, explores their potential as glycosidase inhibitors. This work highlights the versatility of azetidine derivatives in medicinal chemistry, particularly for enzyme inhibition (Pravin P. Lawande et al., 2015).
Azetidine Scaffolds
Azetidines and azetidin-3-ols have been identified as valuable scaffolds in synthetic organic chemistry. Their applications range from serving as intermediates in complex molecule synthesis to their potential in drug discovery and development (A. Salgado et al., 2003).
Carbohydrate-Derived Azetidines
Carbohydrate-derived bicyclic azetidin-3-ones are explored as stable intermediates for creating highly substituted azetidines. This research underscores the role of azetidine derivatives in accessing novel, complex heterocyclic compounds (R. Martínez & G. Fleet, 2014).
Heterocyclic Compound Synthesis
Studies on the synthesis of azetidine-2-one and 1,3-oxazepine derivatives from Schiff bases derived from 1,1’-biphenyl-4,4’-diamine demonstrate the utility of azetidine derivatives in generating a wide range of heterocyclic compounds with potential applications in medicinal chemistry (H. D. Hanoon et al., 2021).
Azetidine Chemistry Overview
A comprehensive review of azetidines, azetines, and azetes covers their synthesis, reactivity, and applications in creating a variety of useful compounds. This work provides a foundational understanding of the significance of azetidine derivatives in organic synthesis and drug development (G. S. Singh et al., 2008).
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(azetidin-3-yl)azetidin-3-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c9-6-3-8(4-6)5-1-7-2-5;/h5-7,9H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVXNRZKWYNGCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2CC(C2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1,3'-Biazetidin]-3-ol hydrochloride | |
CAS RN |
1449117-28-5 | |
Record name | [1,3′-Biazetidin]-3-ol, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1449117-28-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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